molecular formula C17H18N2O4S2 B1207876 N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide

N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide

Cat. No. B1207876
M. Wt: 378.5 g/mol
InChI Key: IIYVGELJZYVFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Synthesis and Bioactivity

  • Cytotoxicity and Tumor Specificity : Sulfonamides like N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide have been studied for their cytotoxicity and tumor specificity. Some derivatives demonstrated interesting cytotoxic activities, which are crucial for further anti-tumor activity studies. Additionally, some of these compounds strongly inhibited both human cytosolic isoforms hCA I and II (Gul et al., 2016).

  • Anticonvulsant Agents : Novel benzenesulfonamide derivatives containing 4-aminobenzenesulfonamide and α-amides branched valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties have shown potential as new class of anticonvulsant agents (Wang et al., 2015).

Pharmacological Evaluation

  • Progesterone Receptor Antagonists : N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. These have roles in treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).

  • Anticancer Activity : A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against various human tumor cell lines, highlighting their potential as therapeutic agents in cancer treatment (Żołnowska et al., 2018).

Antibacterial and Enzyme Inhibition

  • Antibacterial Agents and Enzyme Inhibitors : N-Substituted benzenesulfonamide derivatives exhibited potent antibacterial activities and moderate enzyme inhibition, indicating their potential in developing new antibacterial agents (Abbasi et al., 2017).

  • Selective Cyclooxygenase-2 Inhibitors : Certain benzenesulfonamide derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2, useful in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Other Applications

  • Stereochemical Analysis in Pharmacokinetics : The stereochemical properties of certain benzenesulfonamides have been analyzed for their application in pharmacokinetic studies (Williams & Zhong, 1997).

properties

Product Name

N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide

Molecular Formula

C17H18N2O4S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C17H18N2O4S2/c20-24(21,18-14-5-6-14)15-7-9-16(10-8-15)25(22,23)19-12-11-13-3-1-2-4-17(13)19/h1-4,7-10,14,18H,5-6,11-12H2

InChI Key

IIYVGELJZYVFQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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